molecular formula C21H17FN4O3S B2688159 N-(5-acetamido-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide CAS No. 1049419-82-0

N-(5-acetamido-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide

Cat. No.: B2688159
CAS No.: 1049419-82-0
M. Wt: 424.45
InChI Key: IWPMAPUJPBOFPO-UHFFFAOYSA-N
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Description

N-(5-acetamido-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a synthetic heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core. The compound’s structure includes a 4-fluorophenyl group at position 6, a 5-acetamido-2-methoxyphenyl carboxamide moiety at position 3, and a fused imidazo-thiazole ring system.

Properties

IUPAC Name

N-(5-acetamido-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17FN4O3S/c1-12(27)23-15-7-8-19(29-2)16(9-15)24-20(28)18-11-30-21-25-17(10-26(18)21)13-3-5-14(22)6-4-13/h3-11H,1-2H3,(H,23,27)(H,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWPMAPUJPBOFPO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC(=C(C=C1)OC)NC(=O)C2=CSC3=NC(=CN23)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-acetamido-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the imidazo[2,1-b][1,3]thiazole core: This can be achieved through the cyclization of appropriate thioamide and α-haloketone precursors under acidic or basic conditions.

    Introduction of the acetamido group: This step involves the acetylation of an amino group using acetic anhydride or acetyl chloride in the presence of a base like pyridine.

    Methoxylation: The methoxy group can be introduced via methylation of a hydroxyl group using methyl iodide or dimethyl sulfate in the presence of a base.

    Fluorophenyl substitution: The fluorophenyl group can be introduced through a nucleophilic aromatic substitution reaction using a fluorinated aromatic compound and a suitable nucleophile.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic steps to improve yield, purity, and cost-effectiveness. Techniques such as continuous flow synthesis, microwave-assisted reactions, and the use of green solvents may be employed to enhance the efficiency and sustainability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(5-acetamido-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups being targeted. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Activity

Research indicates that compounds similar to N-(5-acetamido-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide exhibit promising anticancer properties. For instance, studies have shown that thiazole derivatives can selectively induce apoptosis in cancer cell lines. In one study, related thiazole compounds demonstrated significant cytotoxicity against human lung adenocarcinoma cells (A549) and mouse embryoblast cells (NIH/3T3), with IC50 values indicating potent activity .

Table 1: Anticancer Activity of Thiazole Derivatives

CompoundCell Line TestedIC50 (µM)Mechanism of Action
Compound 19A54923.30 ± 0.35Induces apoptosis
Compound 20U251>1000Cell cycle arrest
Compound 22HT292.01Inhibits proliferation

Enzyme Inhibition

This compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. The compound's interactions with enzymes can either inhibit or activate critical biological pathways. For example, thiazole derivatives have shown promise as inhibitors of carbonic anhydrase (CA), which is implicated in various physiological processes and disease states .

Table 2: Enzyme Inhibition Studies

CompoundEnzyme TargetedInhibition Activity
Compound ACA-IIIPotent inhibitor
Compound BCA-IIModerate inhibition

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Research into thiazole derivatives has revealed their effectiveness against a range of bacterial strains. The presence of specific functional groups appears to enhance their antibacterial properties, making them candidates for further development as antimicrobial agents .

Neuroprotective Effects

In addition to anticancer and antimicrobial activities, some studies have explored the neuroprotective effects of similar thiazole compounds. These compounds have been tested in models of neurodegenerative diseases, showing potential in protecting neuronal cells from oxidative stress and apoptosis .

Mechanism of Action

The mechanism of action of N-(5-acetamido-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide involves its interaction with specific molecular targets and pathways within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares the target compound with structurally analogous imidazo-thiazole and thiadiazole derivatives reported in the literature. Key structural variations and their pharmacological implications are highlighted.

Substituent Variations and Pharmacological Profiles

a. ND-11503 (N-((2,3-Dihydrobenzofuran-5-yl)methyl)-6-ethyl-2-methylimidazo[2,1-b]thiazole-5-carboxamide)

  • Structural Differences : Replaces the 5-acetamido-2-methoxyphenyl group with a dihydrobenzofuran-methyl moiety and introduces an ethyl group at position 4.
  • Implications: The dihydrobenzofuran group may enhance blood-brain barrier penetration compared to the polar acetamido-methoxy substituent in the target compound.

b. ND-11564 (2,6-Dimethyl-N-(4-(3-(trifluoromethyl)phenoxy)benzyl)imidazo[2,1-b]thiazole-5-carboxamide)

  • Structural Differences: Features a trifluoromethylphenoxy-benzyl group instead of the 4-fluorophenyl and acetamido-methoxyphenyl groups.
  • Implications: The trifluoromethyl group is known to enhance metabolic stability and binding affinity to hydrophobic enzyme pockets. This substitution may confer superior pharmacokinetics compared to the target compound’s 4-fluorophenyl group .

c. ND-11903 (N-(4-(1,1-Dioxidothiomorpholino)-3-fluorobenzyl)-2,6-dimethylimidazo[2,1-b]thiazole-5-carboxamide)

  • Structural Differences : Incorporates a thiomorpholine-1,1-dioxide-fluorobenzyl group, introducing sulfone and fluorine moieties.
  • Fluorine at the benzyl position may synergize with the imidazo-thiazole core for enhanced target binding .
Functional Group Contributions
  • 4-Fluorophenyl Group : Present in both the target compound and ND-11903. Fluorine’s electron-withdrawing effects can improve metabolic stability and modulate π-π stacking interactions in target binding .
  • Acetamido-Methoxyphenyl Group : Unique to the target compound. The acetamido group may enhance solubility via hydrogen bonding, while the methoxy group contributes to moderate lipophilicity .
Pharmacological Potential
  • Imidazo-thiazole derivatives like ND-11564 and ND-11903 demonstrate antitumor and antimicrobial activities in preclinical studies.
  • Thiadiazole derivatives (e.g., compounds in ) show antiviral and antifungal activities, underscoring the broader therapeutic relevance of this scaffold class .

Biological Activity

N-(5-acetamido-2-methoxyphenyl)-6-(4-fluorophenyl)imidazo[2,1-b][1,3]thiazole-3-carboxamide is a complex organic compound that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound features a unique imidazo[2,1-b][1,3]thiazole core combined with acetamido and methoxy substituents, which contribute to its chemical reactivity and potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C22H19FN4O3S, with a molecular weight of approximately 438.5 g/mol. The compound's structure is characterized by the following features:

PropertyDetails
Molecular Formula C22H19FN4O3S
Molecular Weight 438.5 g/mol
IUPAC Name This compound
InChI Key FXMJMESIKKQZOA-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It has been shown to inhibit specific enzymes involved in inflammatory pathways and cancer cell proliferation.
  • Receptor Modulation : The compound may bind to various receptors, altering their activity and influencing downstream signaling pathways.
  • Antiproliferative Effects : Studies indicate that it can induce apoptosis in cancer cells by disrupting critical cellular processes.

Biological Activities

Research has demonstrated that this compound exhibits several significant biological activities:

Anticancer Activity

Imidazo[2,1-b][1,3]thiazole derivatives have been extensively studied for their anticancer properties. For instance, this compound has shown promising results in inhibiting cancer cell lines through various mechanisms:

  • Kinase Inhibition : It inhibits key kinases involved in tumor growth.
  • Tubulin Interaction : Disruption of microtubule dynamics leading to cell cycle arrest.

A study highlighted that imidazo[2,1-b]thiazole compounds could effectively reduce the viability of cancer cells in vitro .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Similar thiazole derivatives have demonstrated effectiveness against various pathogens, including bacteria and fungi. The presence of electron-withdrawing groups enhances their potency .

Structure-Activity Relationships (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications at specific positions on the phenyl rings can significantly affect potency and selectivity. For example:

  • Substituent Effects : The introduction of fluorine at the para position enhances binding affinity towards target enzymes compared to other halogens .
  • Acetamido Group Influence : The acetamido group appears to play a vital role in enhancing solubility and bioavailability.

Case Studies

Several studies have documented the biological activities of this compound and its derivatives:

  • Anticancer Efficacy : A study evaluated various imidazo[2,1-b]thiazole derivatives for their anticancer effects against different cancer cell lines. Results indicated that modifications at the 6-position significantly improved potency against breast cancer cells .
  • Antimicrobial Testing : Another research effort focused on assessing the antimicrobial activity of related thiazole compounds against Gram-positive and Gram-negative bacteria. Compounds with methoxy groups exhibited enhanced efficacy compared to those without .

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